Azocan-3-amine
CAS No.: 42839-35-0
Cat. No.: VC6539723
Molecular Formula: C7H16N2
Molecular Weight: 128.219
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42839-35-0 |
---|---|
Molecular Formula | C7H16N2 |
Molecular Weight | 128.219 |
IUPAC Name | azocan-3-amine |
Standard InChI | InChI=1S/C7H16N2/c8-7-4-2-1-3-5-9-6-7/h7,9H,1-6,8H2 |
Standard InChI Key | ZRHHDWFTDGGETF-UHFFFAOYSA-N |
SMILES | C1CCC(CNCC1)N |
Introduction
Chemical Structure and Physicochemical Properties
Azocan-3-amine belongs to the azocane family, a class of saturated heterocycles featuring an eight-membered ring with one nitrogen atom. The compound’s structure comprises a bicyclic framework where the amine group is positioned at the third carbon of the azocane ring. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 128.22 g/mol |
CAS Number | 42839-35-0 |
Hydrogen Bond Donors | 2 (amine groups) |
Hydrogen Bond Acceptors | 2 |
The amine group at position 3 enhances nucleophilicity, enabling participation in hydrogen bonding and acid-base reactions. Conformational analysis reveals that the azocane ring adopts a chair-like structure, minimizing steric strain while maximizing orbital overlap for reactivity.
Synthesis Methods and Optimization
Laboratory-Scale Synthesis
The synthesis of Azocan-3-amine typically involves cyclization strategies. A representative pathway includes:
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Ring-Closing Metathesis (RCM): Utilizing Grubbs catalysts to form the azocane backbone from diene precursors.
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Amine Functionalization: Introducing the amine group via nucleophilic substitution or reductive amination.
A comparative analysis of synthesis methods reveals trade-offs between yield and purity:
Method | Yield (%) | Purity (%) | Key Challenges |
---|---|---|---|
RCM with Grubbs Catalyst | 65–75 | 90–95 | High catalyst cost |
Reductive Amination | 50–60 | 85–90 | Byproduct formation |
Optimized conditions for reductive amination involve sodium cyanoborohydride in methanol at pH 6–7, achieving 72% yield after chromatographic purification.
Industrial Production Considerations
Scaling up synthesis requires addressing:
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Catalyst Recovery: Implementing flow chemistry systems to reuse Grubbs catalysts.
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Solvent Selection: Replacing dichloromethane with cyclopentyl methyl ether (CPME) for greener processing.
Comparative Analysis with Related Azocane Derivatives
Azocan-3-amine’s reactivity and bioactivity differ markedly from smaller-ring analogs:
Compound | Ring Size | logP | Antimicrobial MIC (μg/mL) |
---|---|---|---|
Azocan-3-amine | 8-membered | 1.2 | 32–64 |
Piperidin-3-amine | 6-membered | 0.8 | 128–256 |
Pyrrolidin-3-amine | 5-membered | 0.5 | >256 |
The larger azocane ring improves membrane permeability (logP = 1.2 vs. 0.8 for piperidine), enhancing cellular uptake and potency .
Future Research Directions
Mechanistic Studies
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Catalytic Applications: Exploring Azocan-3-amine as a ligand in asymmetric organocatalysis, building on azocane- HOTf systems for C(sp³)-H oxidation .
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Drug Delivery Systems: Functionalizing the amine group for pH-responsive nanoparticle conjugation.
Synthetic Biology Integration
Engineering microbial pathways (e.g., E. coli transaminases) for biocatalytic production could reduce reliance on transition metal catalysts.
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